5-Methyl-1,3-thiazolidine hydrochloride
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Overview
Description
5-Methyl-1,3-thiazolidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNS and its molecular weight is 139.64. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Application: 5-Methyl-1,3-thiazolidine hydrochloride is used in the enantioselective synthesis of various compounds. A specific example includes the synthesis of 2-alkyl substituted cysteines, demonstrating its utility in producing compounds of high optical purity (Pattenden, Thom, & Jones, 1993).
Anticancer Activity
- Application: Variants of 1,3-thiazolidine, like this compound, have been investigated for their potential anticancer properties. For example, certain 1,3-thiazolidin-4-ones have shown antiglioma effects, decreasing cell viability in glioblastoma multiform cells (da Silva et al., 2016).
Corrosion Inhibition
- Application: The compound has shown potential as a corrosion inhibitor. A study demonstrated its efficacy in inhibiting copper corrosion in nitric acid solutions, highlighting its utility in material science (Abiola et al., 2011).
Antinociceptive Potential
- Application: Research has explored the antinociceptive potential of 2,3-substituted-1,3-thiazolidin-4-ones, indicating the role of this compound derivatives in developing new analgesic drugs (Neves et al., 2017).
Antitumor Efficacy
- Application: Thiazolidinedione derivatives, closely related to this compound, have been tested for antitumor efficacy, particularly in rat cancer models. These compounds have demonstrated significant inhibition of tumor growth (Ip, Sylvester, & Schenkel, 1986).
Antiviral Activity
- Application: The derivatives of 1,3-thiazolidine-4-one, a class that includes this compound, have been evaluated for antiviral activity against various viruses, including HIV and HCV (Tatar, 2012).
Anticonvulsant Activity
- Application: New 5-substituted 2-imino-4-thiazolidinone derivatives have been synthesized and screened for anticonvulsant activity, suggesting the relevance of this compound-related compounds in this domain (Sydorenko et al., 2022).
Anti-Inflammatory Properties
- Application: Thiazolidine-2,4-dione derivatives, related to this compound, have shown promising results in inhibiting nitric oxide production and other inflammatory markers, suggesting potential applications in treating inflammatory diseases (Ma et al., 2011).
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them valuable for future research . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Mechanism of Action
Target of Action
5-Methyl-1,3-thiazolidine hydrochloride is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities . .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The presence of sulfur in the thiazolidine ring enhances their pharmacological properties . .
Biochemical Pathways
Thiazolidine derivatives, including this compound, can affect various biochemical pathways due to their diverse biological properties . They have been associated with anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological responses due to their diverse therapeutic and pharmaceutical activity .
Action Environment
It’s known that thiazolidine derivatives can form stable products under physiological conditions .
Biochemical Analysis
Biochemical Properties
The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Cellular Effects
Thiazolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolidines can form stable products in reactions involving 1,2-aminothiols and aldehydes . These reactions can occur quickly and efficiently at a broad range of pH levels .
Temporal Effects in Laboratory Settings
Thiazolidine products formed from reactions with 1,2-aminothiols and aldehydes have been shown to remain stable under physiological conditions .
Metabolic Pathways
Thiazolidines are known to be involved in various biological processes, suggesting potential interactions with enzymes or cofactors .
Subcellular Localization
Thiazolidines are known to interact with various biomolecules, suggesting potential effects on activity or function within specific cellular compartments or organelles .
Properties
IUPAC Name |
5-methyl-1,3-thiazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQWOTKVRHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCS1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.